(7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
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Overview
Description
Fulvestrant is a selective estrogen receptor degrader (SERD) used primarily in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women. It is marketed under the brand name Faslodex and works by binding to estrogen receptors, blocking the effects of estrogen, and promoting the degradation of the receptors .
Preparation Methods
Fulvestrant is synthesized through a series of chemical reactions involving multiple steps. The synthetic route typically includes the following steps:
Formation of the steroid nucleus: The core structure of fulvestrant is based on a steroid nucleus, which is synthesized through a series of cyclization reactions.
Side chain modification: The side chain is introduced through a series of reactions, including oxidation and reduction steps.
Final assembly: The final product is obtained by coupling the steroid nucleus with the side chain, followed by purification and formulation.
Industrial production methods involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. The process includes stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Fulvestrant undergoes several types of chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .
Scientific Research Applications
Fulvestrant has a wide range of scientific research applications, including:
Mechanism of Action
Fulvestrant exerts its effects by binding to estrogen receptors on cancer cells, forming a complex that prevents estrogen from binding to the receptors. This binding leads to the downregulation and degradation of the receptors, thereby inhibiting the growth of estrogen-dependent cancer cells . The molecular targets of fulvestrant include estrogen receptors alpha and beta, and the pathways involved include the estrogen signaling pathway and the ubiquitin-proteasome pathway .
Comparison with Similar Compounds
Fulvestrant is unique among SERDs due to its high affinity for estrogen receptors and its ability to promote receptor degradation without agonist effects . Similar compounds include:
Raloxifene: Another SERM with similar properties to tamoxifen but with a different tissue-specific activity profile.
Elacestrant: An oral SERD currently in development that shows promise in preclinical studies for its strong anti-estrogenic activity.
Fulvestrant’s uniqueness lies in its ability to completely degrade estrogen receptors, making it a valuable option for patients with hormone receptor-positive metastatic breast cancer .
Properties
Molecular Formula |
C32H47F5O3S |
---|---|
Molecular Weight |
606.8 g/mol |
IUPAC Name |
(13S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22?,26?,27?,28?,29?,30-,41?/m0/s1 |
InChI Key |
VWUXBMIQPBEWFH-NTUYIZNZSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
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